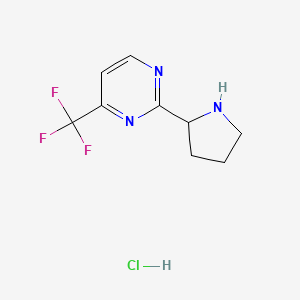

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

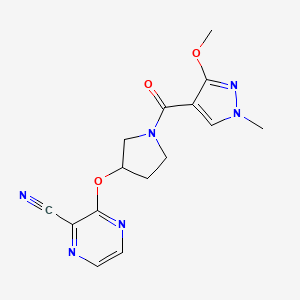

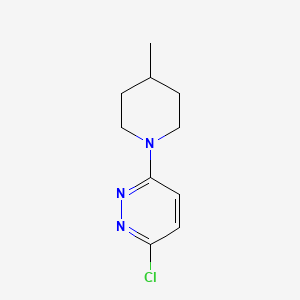

The compound seems to be a derivative of pyrrolidin-2-yl and pyrimidine, both of which are important structures in medicinal chemistry . Pyrrolidin-2-yl is a five-membered ring with nitrogen as one of the atoms, and pyrimidine is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride” were not found, there are general methods for synthesizing pyrrolidin-2-yl and pyrimidine derivatives. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride” would likely involve a pyrrolidin-2-yl group attached to the 2-position of a pyrimidine ring, with a trifluoromethyl group attached to the 4-position .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has demonstrated innovative methods for the synthesis and characterization of pyrimidine derivatives, including those similar to 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine. For example, a study by Smolobochkin et al. (2019) developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines through reactions with (hetero)aromatic C-nucleophiles, showcasing the versatility of pyrimidine compounds in chemical synthesis (Smolobochkin et al., 2019). Such methods expand the toolkit for creating novel compounds with potential applications in various domains, including materials science and pharmaceuticals.

Applications in Materials Science

The compound and its derivatives find applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and polymers with specific optical properties. Chang et al. (2013) highlighted the synthesis of new classes of heteroleptic Ir(III) metal complexes using pyrimidine chelates for high-performance OLEDs, underscoring the potential of pyrimidine derivatives in advanced electronic devices (Chang et al., 2013). Similarly, research into pyridine-containing polyimides derived from pyrimidine dianhydride monomers revealed materials with high thermal stability and low dielectric constants, ideal for electronic applications (Wang et al., 2006).

Antitumor and Antimalarial Potential

On the medicinal front, albeit excluding direct drug use and dosage information, pyrimidine derivatives have shown promise in antitumor and antimalarial applications. The synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, displayed antiproliferative potencies against various tumor cell lines. This finding indicates a pathway for developing novel cancer therapies (Liu et al., 2015). Additionally, compounds like JPC-3210, a trifluoromethyl-substituted pyridine and pyrimidine analogue, were explored for malaria treatment and prevention, highlighting the versatility of pyrimidine derivatives in combating infectious diseases (Chavchich et al., 2016).

Propriétés

IUPAC Name |

2-pyrrolidin-2-yl-4-(trifluoromethyl)pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-3-5-14-8(15-7)6-2-1-4-13-6;/h3,5-6,13H,1-2,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHQMKNLMHGWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CC(=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2668100.png)

![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2668102.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2668104.png)

![Tert-butyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2668106.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2668107.png)

![N-[4-(propan-2-yloxy)benzyl]-beta-alanine](/img/structure/B2668108.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2668111.png)

![N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2668113.png)

![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2668117.png)

![7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2668119.png)